molecular formula C6H6N2O3S B2776660 (Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate CAS No. 879894-29-8

(Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate

Cat. No.: B2776660
CAS No.: 879894-29-8
M. Wt: 186.19
InChI Key: LBJCXPYWDNQVEC-IHWYPQMZSA-N
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Description

“(Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate” is a chemical compound that has been synthesized in various studies . It is a derivative of 2-imino-4-oxothiazolidin-5-ylidene acetates, which have been synthesized via a substitution dependent cyclization sequence under catalyst-free conditions at ambient temperature .


Synthesis Analysis

The synthesis of this compound has been achieved through a green and efficient method. This involves stirring symmetrical and unsymmetrical 1,3-diarylthioureas with dialkyl acetylenedicarboxylates in ethanol at room temperature . This reaction performs well at mild conditions to give the products in quantitative yields for a broad scope of substrates .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in several studies . The structure has been resolved by single-crystal X-ray analysis .


Chemical Reactions Analysis

The formation of 2-imino-4-oxothiazolidin-5-ylidene acetates, including “this compound”, proceeds via an addition reaction followed by cyclization . This reaction is promoted by ultrasonic irradiation .

Scientific Research Applications

Anticancer Activity

Research has demonstrated the stereoselective synthesis of (Z)-methyl 2-[(Z)-3-substituted 2-[2-(2,4-dinitrophenyl)hydrazono]-4-oxothiazolidine-5-ylidene]acetates, showcasing significant broad anticancer activity against various cancer cell lines, including leukemia and colon cancers. The structural confirmation was through spectroscopic data and single-crystal X-ray analyses, underscoring the potential of these compounds in anticancer applications (Hassan et al., 2020).

Efficient Synthesis Techniques

A catalyst-free, green, and efficient method for synthesizing 2-imino-4-oxothiazolidin-5-ylidene acetate derivatives has been developed, showcasing a regioselective synthesis that offers a novel approach to creating these compounds under ambient conditions. This method emphasizes the role of electronic substituents in directing the regiocyclization, providing a streamlined pathway for producing these derivatives (Wagh et al., 2015).

Novel Synthesis Approaches

Research into the reaction between thiocarbonohydrazides and dimethyl acetylene dicarboxylate has led to the novel synthesis of (Z)-methyl 2-[3-(arylideneamino)-2-(arylidenehydrazono)-4-oxothiazolidin-5-ylidene]acetate. This method highlights the intricacies of nucleophilic addition on the C/C triple bond of dimethyl acetylenedicarboxylate, paving the way for innovative production techniques of these compounds (Hassan et al., 2012).

Antifibrotic and Anticancer Potential

The synthesis and evaluation of amino(imino)thiazolidinone derivatives have shown significant antifibrotic and anticancer activities, utilizing a one-pot three-component reaction. These compounds present a promising avenue for developing novel treatments for fibrotic diseases and cancer, with certain derivatives exhibiting comparable effects to established treatments like Pirfenidone without scavenging superoxide radicals (Kaminskyy et al., 2016).

Future Directions

The future directions for research on “(Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate” could include exploring its potential applications in various fields such as drug design, given that both symmetrical and asymmetrical thiourea derivatives represent a class of significant compounds in drug design . Further studies could also focus on optimizing the synthesis process and exploring the compound’s physical and chemical properties in more detail.

Properties

IUPAC Name

methyl (2Z)-2-(2-amino-4-oxo-1,3-thiazol-5-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3S/c1-11-4(9)2-3-5(10)8-6(7)12-3/h2H,1H3,(H2,7,8,10)/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJCXPYWDNQVEC-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1C(=O)N=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\1/C(=O)N=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670892
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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